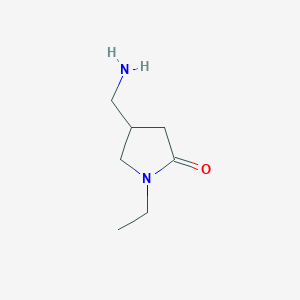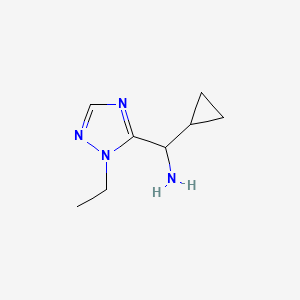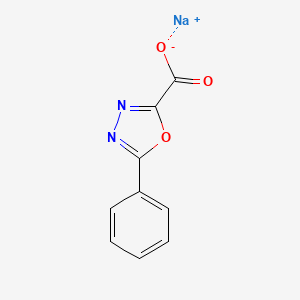![molecular formula C14H19N3O2S B1520709 Benzoic acid, 4-methyl-, 2-[[[(tetrahydro-2-furanyl)methyl]amino]thioxomethyl]hydrazide CAS No. 891068-49-8](/img/structure/B1520709.png)
Benzoic acid, 4-methyl-, 2-[[[(tetrahydro-2-furanyl)methyl]amino]thioxomethyl]hydrazide
Vue d'ensemble
Description
This compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It has a tetrahydrofuran ring, a thioxomethyl group, and a hydrazide group attached to the benzoic acid core . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the functionalization of benzoic acid. The exact synthetic route would depend on the desired configuration and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrofuran ring, thioxomethyl group, and hydrazide group would add complexity to the structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the hydrazide group could participate in condensation reactions, while the tetrahydrofuran ring could undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Antimicrobial Agents and Metabolic Studies
Compounds synthesized from p-aminobenzoic acid hydrazide and various aromatic aldehydes, including structures related to the chemical of interest, have been evaluated for antimicrobial activity. Their hepatic microsomal metabolism has also been explored, indicating potential applications in the development of antimicrobial agents (Komurcu et al., 1995).
Coordination Chemistry
Research into mixed ligand complexes of tungsten(VI) containing aroyl hydrazones, including derivatives similar to the specified benzoic acid compound, demonstrates the chemical's utility in coordination chemistry. These complexes are characterized by various spectroscopic methods, suggesting their relevance in material science and coordination chemistry studies (Saleem et al., 2008).
Synthesis of Derivatives for Antibacterial and Antitubercular Applications
The synthesis of new analogs and derived compounds, such as oxadiazoles, triazoles, and pyrroles from 4-pyrrol-1-yl benzoic acid hydrazide analogs, has been studied for their potential antibacterial and antitubercular properties. These compounds have shown significant activity against various strains, indicating their potential in medicinal chemistry (Joshi et al., 2008).
Material Science and Polymer Nucleation
Certain hydrazide compounds have been evaluated as nucleating agents for poly(L-lactic acid), showcasing how modifications in chemical structure can enhance material properties such as crystallization temperature and processability. This application suggests the compound's utility in improving the performance of biodegradable polymers (Kawamoto et al., 2007).
Synthesis of Heterocyclic Compounds
Research also extends to the synthesis of various heterocyclic compounds from hydrazide derivatives, exploring their chemical reactions, structural analysis, and potential applications in creating novel organic molecules with specific properties (Cansiz et al., 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-methylbenzoyl)amino]-3-(oxolan-2-ylmethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-10-4-6-11(7-5-10)13(18)16-17-14(20)15-9-12-3-2-8-19-12/h4-7,12H,2-3,8-9H2,1H3,(H,16,18)(H2,15,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYGIRJCBHINHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=S)NCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-methyl-, 2-[[[(tetrahydro-2-furanyl)methyl]amino]thioxomethyl]hydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















